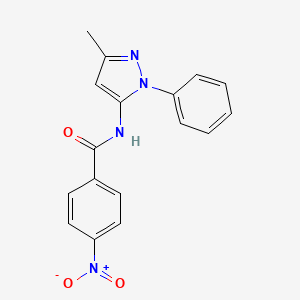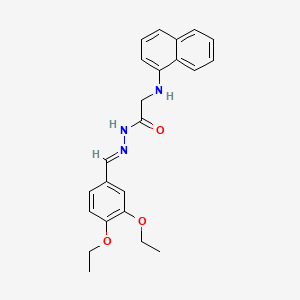
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide, also known as BDB-T, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Mechanism of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide exerts its effects by binding to and activating the p53 tumor suppressor protein, which plays a crucial role in regulating cell growth and preventing the development of tumors. Activation of p53 leads to the upregulation of genes involved in apoptosis and cell cycle arrest, resulting in the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and reduction of inflammation. It has also been found to have neuroprotective effects and can improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide is its specificity for p53, which minimizes off-target effects and reduces toxicity. However, its efficacy may be limited by the development of resistance in cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of novel analogs with improved efficacy and reduced toxicity. Another direction is the investigation of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on other cellular pathways.
Conclusion
Overall, this compound is a promising compound with potential applications in cancer treatment and other areas of medical research. Its specificity for p53 and range of biochemical and physiological effects make it an attractive candidate for further investigation. However, additional research is needed to fully understand its mechanism of action and optimize its use in the laboratory and clinical settings.
Synthesis Methods
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-(1H-tetrazol-1-yl)aniline with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by amidation with thionyl chloride and N,N-dimethylformamide. The final product is obtained through purification using column chromatography.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c22-16(12-3-1-2-4-13(12)21-10-17-19-20-21)18-11-5-6-14-15(9-11)24-8-7-23-14/h1-6,9-10H,7-8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGCMGYBXUDZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-bromophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5768060.png)

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5768067.png)

![N'-[4-(allyloxy)benzylidene]-6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5768087.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5768091.png)
![2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5768095.png)
![N-(2-methoxyethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5768103.png)
![N-{4-[N-(4-bromobenzoyl)ethanehydrazonoyl]phenyl}-N'-phenylthiourea](/img/structure/B5768111.png)

![ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5768124.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5768148.png)